molecular formula C14H18FNO B1297926 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone CAS No. 351039-00-4

1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone

Cat. No. B1297926
CAS RN: 351039-00-4
M. Wt: 235.3 g/mol
InChI Key: KABKVMCSWOIKRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone, also known as 3-fluoro-4-methylphenylpiperidin-1-one, is an organic compound in the class of piperidones. Piperidones are heterocyclic compounds that contain a five-membered ring with one nitrogen atom and four carbon atoms. This compound has been studied extensively, with a variety of applications in the fields of chemistry, biology, and medicine.

Scientific Research Applications

Molecular Docking and Analysis

In one study, the molecular structure, vibrational frequencies, and vibrational assignments of a related compound were investigated both experimentally and theoretically. The study focused on the molecular stability, charge transfer, and reactivity of the molecule. Molecular docking studies indicated potential inhibitory activity against specific targets, suggesting applications in anti-neoplastic agents (Mary et al., 2015).

Enantioselective Synthesis

Research on the enantioselective synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol, an intermediate in the synthesis of a CCR5 chemokine receptor antagonist, explored the role of substituents in chiral recognition and its implications for pharmaceuticals. This study demonstrates the application of biocatalysis in achieving high yields and optical purity, highlighting the potential for efficient drug synthesis (ChemChemTech, 2022).

Novel Derivatives Synthesis for Anticancer Applications

Another study focused on the synthesis and characterization of novel 1, 3, 4-oxadiazole compounds for anticancer applications. These derivatives demonstrated good cytotoxicity against specific carcinoma cell lines, underlining their potential as therapeutic agents (Adimule et al., 2014).

Chiral Smectic Mesogenes Synthesis

The synthesis of new chiral smectic mesogenes incorporating fluorinated molecular cores showcased the development of materials with specific liquid crystalline properties. This work contributes to the field of material science, particularly in designing advanced liquid crystal displays (Kula et al., 2010).

Antimicrobial and Antifungal Activity

Research on substituted 6-fluorobenzo[d]thiazole amides revealed compounds with notable antibacterial and antifungal activity. Such studies are crucial for the discovery of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Pejchal et al., 2015).

Safety and Hazards

This compound is classified as an irritant . Further safety and hazard information would require more detailed study .

Future Directions

The future directions for this compound could involve further study of its potential in treating inflammatory diseases , as well as exploration of its physical and chemical properties . It could also be used as a reference standard for pharmaceutical testing .

properties

IUPAC Name

1-[3-fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO/c1-10-5-7-16(8-6-10)14-4-3-12(11(2)17)9-13(14)15/h3-4,9-10H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABKVMCSWOIKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401320596
Record name 1-[3-fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789717
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

351039-00-4
Record name 1-[3-fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.